Methyl 2-chloro-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid or 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature. The structure of these compounds is confirmed by IR and single-crystal X-ray diffraction studies, indicating a precise method for synthesizing nitrobenzoate derivatives (Chidan Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is detailed through various spectroscopic and crystallographic methods. For instance, the FT-IR spectrum, first-order hyperpolarizability, and NBO analysis are crucial for understanding the vibrational wavenumbers, molecular stability, and charge transfer within the molecule. The geometrical parameters obtained from XRD studies are in agreement with the calculated (DFT) values, providing insight into the molecular structure of nitrobenzoate derivatives (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
Methyl 2-chloro-4-nitrobenzoate's reactivity is highlighted by its role as a building block in synthesizing various heterocyclic scaffolds. It can undergo reactions leading to the preparation of substituted nitrogenous heterocycles, demonstrating its multifaceted chemical reactivity (Křupková et al., 2013).
Physical Properties Analysis
The crystal and molecular structure analysis of compounds related to Methyl 2-chloro-4-nitrobenzoate reveals their crystallization behavior and physical properties. The analysis of hydrogen-bonded chains and sheets in these molecules contributes to understanding their solid-state properties and potential applications in materials science (Portilla et al., 2007).
Chemical Properties Analysis
Studies on the molecular salts and co-crystals of 2-Chloro-4-nitrobenzoic acid, a closely related compound, elucidate the significance of non-covalent interactions, such as hydrogen and halogen bonds, in determining the chemical properties of these materials. The versatility of 2-Chloro-4-nitrobenzoic acid in forming molecular salts with various pyridyl and benzoic acid derivatives demonstrates the chemical adaptability and potential applications of Methyl 2-chloro-4-nitrobenzoate and its derivatives in pharmaceutical and material science fields (Oruganti et al., 2017).
Scientific Research Applications
Crystallography
- Methyl 2-chloro-4-nitrobenzoate has been used as a coformer in the creation of pharmaceutical cocrystals and molecular salts .
- The coformer falls under the classification of a ‘generally regarded as safe’ compound. All five complexes make use of a number of different heteromeric hydrogen-bonded interactions .
- The coformer has been produced with five commonly available compounds, some of pharmaceutical relevance .
- The results of these experiments have led to the construction of a variety of organized frameworks, often with potentially useful chemical and physical properties .
Organic Synthesis
- Methyl 4-chloro-2-nitrobenzoate undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .
- This compound was used in the synthesis of methyl 3-hydroxybenzo [b]thiophene-2-carboxylate esters .
- The results of these experiments have contributed to the field of organic synthesis, providing new methods for creating complex organic compounds .
Safety And Hazards
Methyl 2-chloro-4-nitrobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
methyl 2-chloro-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICNSXCJRMYANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158023 | |
Record name | Methyl 2-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-nitrobenzoate | |
CAS RN |
13324-11-3 | |
Record name | Benzoic acid, 2-chloro-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13324-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-CHLORO-4-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9KQ5NY29Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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